molecular formula C13H16N2 B13120882 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13120882
M. Wt: 200.28 g/mol
InChI Key: RBABNYNJAWECBX-BQYQJAHWSA-N
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Description

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine is an organic compound that belongs to the class of tetrahydropyrimidines It is characterized by the presence of a 2-methylstyryl group attached to the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 2-methylstyrene with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where 2-methylstyrene is reacted with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the tetrahydropyrimidine ring or the 2-methylstyryl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-methylstyryl)benzene: A compound with a similar 2-methylstyryl group but different core structure.

    2-Methylstyrene: A simpler compound that serves as a precursor in the synthesis of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine.

Uniqueness

This compound is unique due to its specific combination of the 2-methylstyryl group and the tetrahydropyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(E)-2-(2-methylphenyl)ethenyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C13H16N2/c1-11-5-2-3-6-12(11)7-8-13-14-9-4-10-15-13/h2-3,5-8H,4,9-10H2,1H3,(H,14,15)/b8-7+

InChI Key

RBABNYNJAWECBX-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NCCCN2

Canonical SMILES

CC1=CC=CC=C1C=CC2=NCCCN2

Origin of Product

United States

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